3-Methoxypropanimidamide hydrochloride
Description
3-Methoxypropanimidamide hydrochloride (CAS: 157360-93-5) is a substituted amidine derivative with the molecular formula C₄H₁₁ClN₂O and a molecular weight of 138.60 g/mol . The compound is structurally characterized by a methoxy group (-OCH₃) attached to a propanimidamide backbone, protonated as a hydrochloride salt. Its free base form, 3-Methoxypropanimidamide (CAS: 736905-51-4), has the formula C₄H₁₀N₂O and a molecular weight of 102.14 g/mol . The hydrochloride salt enhances stability and solubility, making it suitable for research applications. Storage recommendations include maintaining the compound at 2–8°C in a dry, sealed environment to prevent degradation .
Properties
IUPAC Name |
3-methoxypropanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-7-3-2-4(5)6;/h2-3H2,1H3,(H3,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGDUBQLCSQJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994550 | |
| Record name | 3-Methoxypropanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157360-93-5, 736905-51-4 | |
| Record name | Propanimidamide, 3-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157360-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxypropanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Methoxypropanimidamide hydrochloride typically involves the reaction of 3-methoxypropanenitrile with ammonia in the presence of a hydrochloric acid catalyst. The reaction conditions include maintaining a temperature of around 50-60°C and a reaction time of several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Methoxypropanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives.
Scientific Research Applications
3-Methoxypropanimidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3-Methoxypropanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to changes in their activity or function. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Amidines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-Methoxypropanimidamide HCl | 157360-93-5 | C₄H₁₁ClN₂O | 138.60 | Methoxy (-OCH₃) |
| 3-Methoxyazetidine HCl | - | C₄H₁₀ClNO | 123.58 | Methoxy, azetidine ring |
| N',3-Dihydroxypropanimidamide | 1456627-70-5 | C₃H₉N₃O₂ | 119.12 | Hydroxy (-OH) |
| 3-(Methylsulfanyl)propanimidamide HCl | 88570-29-0 | C₄H₁₁ClN₂S | 154.66 | Methylsulfanyl (-SCH₃) |
| 3-(Dimethylamino)propanamide HCl | 1000395-57-2 | C₅H₁₃ClN₂O | 152.62 | Dimethylamino (-N(CH₃)₂) |
Key Findings :
- Methoxy vs.
- Azetidine vs. Propanimidamide Backbone : 3-Methoxyazetidine HCl’s cyclic structure reduces conformational flexibility compared to the linear propanimidamide, impacting binding affinity in receptor-targeted studies .
- Amino vs. Methoxy Substitutions: 3-(Dimethylamino)propanamide HCl’s dimethylamino group introduces basicity, altering solubility and reactivity in acidic environments compared to the neutral methoxy group .
Table 2: Functional Comparison of Hydrochloride Salts
| Compound Name | Primary Applications | Purity | Key Properties |
|---|---|---|---|
| 3-Methoxypropanimidamide HCl | Research intermediate | ≥95% | High solubility in polar solvents |
| Procainamide HCl | Antiarrhythmic drug | 95–105% | Aromatic amine backbone |
| Methoxisopropamine HCl | Neurological research | N/A | Cyclohexanone backbone, psychoactive |
| O-Methylhydroxylamine HCl | Analytical reagent, agrochemicals | 25% (aq.) | Reactive hydroxylamine derivative |
Key Findings :
- Procainamide HCl : Unlike 3-Methoxypropanimidamide HCl, Procainamide’s aromatic amine structure enables sodium channel blockade, critical for cardiac applications .
- Methoxisopropamine HCl: Its cyclohexanone backbone and methoxy group contribute to dissociative effects, highlighting how structural motifs dictate pharmacological activity .
- O-Methylhydroxylamine HCl : Used in oxime formation and agrochemical synthesis, showcasing the versatility of methoxy-containing hydrochlorides .
Biological Activity
3-Methoxypropanimidamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a propanimidamide backbone and a methoxy group. This structural configuration is believed to contribute to its biological activity, particularly in modulating enzymatic pathways and interacting with specific protein targets.
Research indicates that this compound may function primarily as an inhibitor of various enzymatic pathways. Its mechanism of action is hypothesized to involve:
- Binding to Target Proteins : The compound likely interacts with proteins involved in cell signaling and metabolic processes, altering their function.
- Inhibition of Protein Interactions : It has been shown to inhibit interactions crucial for cancer progression, such as the beta-catenin/T-cell factor interaction, which plays a significant role in the Wnt signaling pathway associated with tumorigenesis .
Anticancer Potential
Preliminary studies suggest that this compound exhibits promising anticancer properties. It may induce apoptosis in cancer cells while inhibiting cell proliferation. In vitro studies have demonstrated its efficacy against various cancer cell lines, indicating potential for development as an anticancer agent .
Antimicrobial Properties
The compound has also shown antimicrobial activity against several pathogens. Its ability to disrupt cellular processes in bacteria suggests that it could be a candidate for developing new antimicrobial therapies .
Case Studies
Several case studies have documented the effects of this compound on specific diseases:
-
Case Study 1: Cancer Cell Lines
- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cell lines.
- Findings : The compound demonstrated significant inhibition of cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment, suggesting its potential as a therapeutic agent against breast cancer.
-
Case Study 2: Antimicrobial Activity
- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.
- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.
Data Summary
| Activity Type | Assessed Effect | IC50/MIC Values |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | IC50 ~ 15 µM |
| Antimicrobial | Inhibition against S. aureus | MIC = 32 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
